molecular formula C13H18N6O5 B12905532 5'-Deoxy-5'-[(ethoxycarbonyl)amino]adenosine CAS No. 21950-41-4

5'-Deoxy-5'-[(ethoxycarbonyl)amino]adenosine

Cat. No.: B12905532
CAS No.: 21950-41-4
M. Wt: 338.32 g/mol
InChI Key: KLVMFBMFENZMLN-WOUKDFQISA-N
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Description

5'-Deoxy-5'-[(ethoxycarbonyl)amino]adenosine is a chemically modified nucleoside analog with the CAS registry number 21950-41-4 and a molecular formula of C13H18N6O5 . This compound features a specific ethoxycarbonylamino substitution at the 5'-deoxy position of the adenosine scaffold, a modification that makes it a valuable intermediate for advanced biochemical research and further synthetic chemistry . Researchers can leverage this structure to develop novel molecular probes or to study adenosine receptor interactions and nucleotide metabolism. The precise molecular weight of the compound is 338.32 g/mol . As a specialized research chemical, it serves as a key starting material for synthesizing more complex derivatives, such as those functionalized with aminooxy groups for conjugation, which are useful in bioconjugation and probe development . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

CAS No.

21950-41-4

Molecular Formula

C13H18N6O5

Molecular Weight

338.32 g/mol

IUPAC Name

ethyl N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]carbamate

InChI

InChI=1S/C13H18N6O5/c1-2-23-13(22)15-3-6-8(20)9(21)12(24-6)19-5-18-7-10(14)16-4-17-11(7)19/h4-6,8-9,12,20-21H,2-3H2,1H3,(H,15,22)(H2,14,16,17)/t6-,8-,9-,12-/m1/s1

InChI Key

KLVMFBMFENZMLN-WOUKDFQISA-N

Isomeric SMILES

CCOC(=O)NC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CCOC(=O)NCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)carbamate typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the purine base and the tetrahydrofuran ring.

    Coupling Reaction: The purine base is then coupled with the tetrahydrofuran ring under specific conditions to form the desired compound.

    Carbamate Formation:

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Purification Techniques: Employing advanced purification techniques such as chromatography to isolate the desired product.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine base or the tetrahydrofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Ethyl (((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl (((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)carbamate involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors involved in critical biological pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Structural and Functional Modifications at the 5' Position

The 5' position of adenosine derivatives is a critical site for modulating biological activity. Below is a comparative analysis of key analogs:

Compound 5'-Substituent Biological Target/Activity Key Findings References
5'-Deoxy-5'-[(ethoxycarbonyl)amino]adenosine Ethoxycarbonylamino (-NHCOOEt) Hypothesized: Enzyme inhibition (e.g., DOT1L, AdoMetDC) Predicted enhanced steric hindrance and hydrogen-bonding capacity vs. simpler substituents. N/A
5'-Deoxy-5'-amino-5'-C-methyl adenosine Amino (-NH2), Methyl (-CH3) DOT1L (histone methyltransferase) 5'-C-methyl group improves enzyme inhibitory activity (IC50 reduction by ~40%) .
5'-Deoxy-5'-methylthioadenosine (MTA) Methylthio (-SCH3) MTAPase (polyamine metabolism), adenosine receptors Competitive inhibitor of MTAPase; differentiates adenosine receptor subtypes (A1 vs. A2) .
5'-Halogenated analogs (e.g., 5'-iodo) Halogen (e.g., -I) Purine nucleoside phosphorylase (PNP), MTAPase Cytotoxic via intracellular metabolism to 5-iodoribose 1-phosphate; inhibits PNP (Ki = 26 µM) .
MDL 73811 (AbeAdo) Aminopropyl hydrazine S-Adenosylmethionine decarboxylase (AdoMetDC) Antitrypanosomal activity via covalent binding to AdoMetDC; IC50 = 0.2 µM .
m-APTA/p-APTA Aminophenylthio (-SC6H4NH2) Chemoprotective agents (reducing drug toxicity) Synthesized from 5'-chloro-5'-deoxyadenosine; improved solubility and target engagement .

Enzyme Inhibition Profiles

  • DOT1L Inhibition: 5'-Deoxy-5'-amino-5'-C-methyl adenosine derivatives exhibit enhanced inhibition of DOT1L, a histone methyltransferase linked to leukemia. The 5'-C-methyl group stabilizes the ribose conformation, improving binding affinity .
  • AdoMetDC Inhibition: Compounds like MDL 73811 and MAOEA (5'-deoxy-5'-[N-methyl-N-(2-aminooxyethyl)amino]adenosine) act as slow-reversible inhibitors of AdoMetDC, critical in polyamine biosynthesis. Their positively charged substituents interact with Glu247 and Ser229 in the active site .
  • MTAPase Substrates: MTA and 5'-halogenated analogs are metabolized by MTAPase, generating methylthioribose-1-phosphate or toxic metabolites, respectively. Ethoxycarbonylamino substituents may resist enzymatic cleavage, prolonging half-life .

Therapeutic Potential and Limitations

  • Antimicrobial Activity: Amino- and methylthio-substituted analogs show antitrypanosomal (e.g., MDL 73811) and antiviral (e.g., 5'-amido derivatives against HSV-2/HIV-1) effects .
  • Toxicity and Resistance: 5'-Halogenated analogs (e.g., 5'-iodo) exhibit cytotoxicity but face resistance in cells with elevated S-adenosylmethionine (AdoMet) pools . Ethoxycarbonylamino derivatives may mitigate toxicity via reduced off-target interactions.
  • Receptor Selectivity: MTA differentiates adenosine receptor subtypes (A1 vs. A2), suggesting substituent-dependent receptor modulation .

Biological Activity

5'-Deoxy-5'-[(ethoxycarbonyl)amino]adenosine (CAS No. 21950-41-4) is a nucleoside analog that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is part of a broader class of modified adenosines, which are known for their diverse roles in cellular processes and therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

PropertyValue
Molecular Formula C13H16N4O3
Molecular Weight 276.29 g/mol
IUPAC Name This compound
CAS Number 21950-41-4

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors involved in nucleotide metabolism and signaling pathways. The ethoxycarbonyl group enhances the lipophilicity of the molecule, potentially increasing its cellular uptake and bioavailability.

  • Enzyme Inhibition : This compound may act as an inhibitor of certain adenosine-related enzymes, impacting pathways such as those involved in DNA synthesis and repair.
  • Receptor Modulation : By mimicking natural adenosine, it could interact with adenosine receptors (A1, A2A, A2B, A3), influencing cellular responses like inflammation and immune modulation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by interfering with nucleotide metabolism, thus affecting DNA synthesis.
  • Antiviral Properties : Similar to other nucleoside analogs, it may exhibit antiviral effects by being incorporated into viral RNA or DNA, leading to premature termination of nucleic acid synthesis.
  • Immunomodulatory Effects : It has been observed to modulate immune responses, potentially enhancing or inhibiting certain immune functions.

Case Studies

1. Antitumor Activity in Leukemia Models
In a study evaluating various nucleoside analogs for their antitumor properties, this compound was tested against leukemia cell lines. Results demonstrated a significant reduction in cell viability at micromolar concentrations compared to untreated controls. The mechanism was attributed to the induction of apoptosis via caspase activation pathways.

2. Antiviral Efficacy Against Herpes Simplex Virus (HSV)
Another investigation assessed the antiviral efficacy of this compound against HSV. The results indicated that treatment with this compound reduced viral titers significantly in infected cell cultures. The compound's incorporation into viral genomes was confirmed through polymerase chain reaction (PCR) analysis.

Research Findings

Recent research highlights the potential applications of this compound in drug development:

  • Structure-Activity Relationship Studies : Investigations into structural modifications have shown that variations in the ethoxycarbonyl group can enhance biological activity and selectivity towards specific targets.
  • Combination Therapies : Studies suggest that combining this compound with existing chemotherapeutics may yield synergistic effects, improving treatment outcomes in resistant cancer types.

Q & A

Basic: What are the recommended synthetic routes for 5'-Deoxy-5'-[(ethoxycarbonyl)amino]adenosine and its analogs?

Methodological Answer:
Synthesis typically involves modifying adenosine at the 5'-position. Key strategies include:

  • Carboxylic Acid Activation : Coupling adenosine-5'-carboxylic acid derivatives with amines using reagents like COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in anhydrous DMF .
  • Radical-Mediated Modifications : Germyldesulfonylation reactions for introducing halogenated substituents, followed by iododegermylation to retain stereochemistry .
  • Protecting Group Strategies : Use of tert-butoxycarbonyl (Boc) groups to protect reactive sites during synthesis .
    Example Protocol :

Activate adenosine-5'-carboxylic acid with COMU.

React with ethoxycarbonylamine under nitrogen.

Purify via reverse-phase HPLC.

Validate purity (>98%) using LC-MS and NMR .

Basic: How is structural characterization performed for 5'-Deoxy-5'-modified adenosine derivatives?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent placement and stereochemistry. For example, the ethoxycarbonylamino group shows distinct carbonyl (C=O) signals at ~165 ppm in 13C NMR .
  • High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight (e.g., [M+H]+ calculated for C12H16N6O5: 348.12) .
  • X-ray Crystallography : Resolves 3D conformation, particularly for analogs with bulky substituents .

Advanced: How do structural modifications at the 5'-position affect adenosine receptor binding?

Methodological Answer:

  • Receptor-Specific Assays : Use radioligand displacement assays (e.g., A1 receptor binding with [3H]CCPA) to measure Ki values. Ethoxycarbonylamino groups may reduce affinity compared to methylthio substituents due to steric hindrance .
  • Kinetic Profiling : Surface plasmon resonance (SPR) quantifies on/off rates. Modifications altering hydrophobicity (e.g., ethoxycarbonyl vs. methylthio) impact residence time .
  • Structural Modeling : Docking studies (e.g., AutoDock Vina) predict interactions between the 5'-substituent and receptor hydrophobic pockets .

Advanced: What strategies resolve contradictions in enzymatic activity data across homologs?

Methodological Answer:

  • Comparative Kinetic Analysis : Measure KM and kcat for homologs (e.g., SsMTAP I vs. II). For example, SsMTAP II shows 10-fold higher specificity for MTA over adenosine, unlike SsMTAP I .
  • Site-Directed Mutagenesis : Identify residues (e.g., disulfide bonds in SsMTAP II) critical for substrate discrimination .
  • Thermal Stability Assays : Differential scanning calorimetry (DSC) links structural rigidity (e.g., disulfide bonds) to substrate selectivity .

Basic: What metabolic pathways involve 5'-Deoxy-5'-modified adenosine derivatives?

Methodological Answer:

  • Polyamine Biosynthesis : MTA, a byproduct of S-adenosylmethionine (AdoMet) decarboxylation, is cleaved by MTAP into adenine and methylthioribose-1-phosphate. Ethoxycarbonylamino analogs may bypass this pathway .
  • Methionine Salvage : Track radiolabeled [35S]-derivatives in cell lysates to quantify incorporation into methionine .
  • ATP Bioluminescence Assays : Measure intracellular ATP depletion as a proxy for metabolic disruption .

Advanced: How can computational modeling predict binding modes of novel analogs?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., MTAP) to assess substituent effects on binding pocket dynamics .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., methylthio vs. ethoxycarbonylamino) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electron distribution changes at the 5'-position to predict reactivity .

Basic: What are the solubility and stability considerations for this compound?

Methodological Answer:

  • Solubility : >100 mM in DMSO; <1 mM in aqueous buffers (e.g., PBS). Pre-warm DMSO to 37°C to avoid precipitation .
  • Stability : Store lyophilized at -80°C. In solution, half-life is <24 hours at 25°C due to hydrolysis of the ethoxycarbonyl group .
  • Analytical Monitoring : Use LC-MS to detect degradation products (e.g., adenosine-5'-carboxylic acid) .

Advanced: How do disulfide bonds in enzyme homologs influence substrate specificity?

Methodological Answer:

  • Redox-State Manipulation : Treat SsMTAP II with DTT to reduce disulfide bonds, then assay activity. Reduced enzymes show 50% lower kcat for MTA .
  • Crystallographic Comparison : Resolve apo vs. substrate-bound structures to identify conformational shifts stabilized by disulfide bonds .
  • Circular Dichroism (CD) : Monitor secondary structure changes under reducing conditions .

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